Ethyl 7-isopropyl-4-oxo-3,4-dihydropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate
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Overview
Description
Ethyl 7-isopropyl-4-oxo-3,4-dihydropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate is a heterocyclic compound that belongs to the pyrrolo[2,1-F][1,2,4]triazine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-isopropyl-4-oxo-3,4-dihydropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of pyrrole derivatives with appropriate reagents to form the desired triazine structure. The synthetic methods can be classified into six distinct categories:
Synthesis from Pyrrole Derivatives: This involves the reaction of pyrrole derivatives with various reagents to form the triazine ring.
Synthesis via Bromohydrazone: This method involves the formation of bromohydrazone intermediates, which are then cyclized to form the triazine ring.
Synthesis via Formation of Triazinium Dicyanomethylide: This involves the formation of triazinium dicyanomethylide intermediates, which are then converted to the desired triazine compound.
Multistep Synthesis: This method involves multiple steps, including the formation of intermediates and their subsequent conversion to the final product.
Transition Metal Mediated Synthesis: This involves the use of transition metals as catalysts to facilitate the formation of the triazine ring.
Rearrangement of Pyrrolooxadiazines: This method involves the rearrangement of pyrrolooxadiazine intermediates to form the triazine ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific methods used may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-isopropyl-4-oxo-3,4-dihydropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions may yield various substituted triazine compounds .
Scientific Research Applications
Ethyl 7-isopropyl-4-oxo-3,4-dihydropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 7-isopropyl-4-oxo-3,4-dihydropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The specific molecular targets and pathways involved depend on the particular application and biological context .
Comparison with Similar Compounds
Ethyl 7-isopropyl-4-oxo-3,4-dihydropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-isopropyl-4-oxo-3,4-dihydropyrrolo[2,1-F][1,2,4]triazine-6-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group.
Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-F][1,2,4]triazine-6-carboxylate: This compound has a different substitution pattern on the triazine ring.
Biological Activity
Ethyl 7-isopropyl-4-oxo-3,4-dihydropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological properties, including anticancer effects, antibacterial activity, and other pharmacological applications.
- Molecular Formula : C13H15N3O3
- Molecular Weight : 249.27 g/mol
- CAS Number : 651744-40-0
- Structure : The compound features a pyrrolo-triazine core which is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazine derivatives. This compound has shown promising results in various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung) | 15.83 | Inhibition of PI3K/mTOR pathway |
MCF-7 (Breast) | 16.32 | Induction of apoptosis via BAX/Bcl-2 modulation |
HeLa (Cervical) | 2.21 | Cell cycle arrest and apoptosis |
The compound exhibited selective inhibition against the PI3K/mTOR pathway, which is crucial for cancer cell proliferation and survival .
Antibacterial Activity
In addition to its anticancer properties, this compound also demonstrates antibacterial effects. A study evaluated its efficacy against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 50 |
Pseudomonas aeruginosa | 75 |
The compound showed significant inhibition against Staphylococcus aureus, indicating its potential as an antibacterial agent .
Pharmacological Applications
The unique structure of this compound allows for various pharmacological applications beyond cancer and bacterial infections:
- Anti-inflammatory Properties : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory effects by modulating cytokine production.
- Antiviral Activity : Research indicates potential antiviral properties against certain viral infections; however, further studies are needed to confirm these findings.
Case Studies
A recent case study investigated the effectiveness of this compound in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to the control group. Histological analysis revealed increased apoptosis in tumor tissues, supporting the in vitro findings regarding its mechanism of action.
Properties
Molecular Formula |
C12H15N3O3 |
---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
ethyl 4-oxo-7-propan-2-yl-3H-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylate |
InChI |
InChI=1S/C12H15N3O3/c1-4-18-12(17)8-5-9(7(2)3)15-10(8)11(16)13-6-14-15/h5-7H,4H2,1-3H3,(H,13,14,16) |
InChI Key |
MERKBIYBANWYCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=O)NC=NN2C(=C1)C(C)C |
Origin of Product |
United States |
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